molecular formula C21H21ClN2O2 B7704364 N-butyl-3-chloro-N-((2-hydroxyquinolin-3-yl)methyl)benzamide

N-butyl-3-chloro-N-((2-hydroxyquinolin-3-yl)methyl)benzamide

Cat. No.: B7704364
M. Wt: 368.9 g/mol
InChI Key: BWUFRXKLGIUWRQ-UHFFFAOYSA-N
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Description

“N-butyl-3-chloro-N-((2-hydroxyquinolin-3-yl)methyl)benzamide” is a complex organic compound. It contains a benzamide group, a quinoline group, and a butyl group. Benzamides and quinolines are both important structures in medicinal chemistry .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, benzamides can generally be synthesized through the direct condensation of carboxylic acids and amines . Quinoline derivatives can be synthesized through various methods, including the Skraup synthesis, the Doebner-Miller reaction, and the Friedländer synthesis .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzamide and quinoline groups would contribute to the aromaticity of the compound.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the benzamide and quinoline groups. For example, quinoline-2,4-diones display different tautomeric forms between the carbonyl groups, CH2-3 and NH of the quinoline moiety .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its complex structure. For example, the presence of the benzamide and quinoline groups could impact its solubility, stability, and reactivity.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, many quinoline derivatives have been found to have antimicrobial properties .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as medicinal chemistry. The synthesis and characterization of similar compounds could also be investigated .

Properties

IUPAC Name

N-butyl-3-chloro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2/c1-2-3-11-24(21(26)16-8-6-9-18(22)13-16)14-17-12-15-7-4-5-10-19(15)23-20(17)25/h4-10,12-13H,2-3,11,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWUFRXKLGIUWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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